4-Fluoro-1,2-dimethoxybenzene
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science
Fluorinated aromatic compounds are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. cdnsciencepub.com The introduction of fluorine into an aromatic ring can dramatically alter a molecule's physicochemical properties. nih.gov Fluorine's high electronegativity can influence the electronic nature of the aromatic system, affecting its reactivity and the acidity or basicity of nearby functional groups. cdnsciencepub.com This modification can lead to enhanced metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the substitution of hydrogen with fluorine can improve a molecule's binding affinity to target proteins and enhance its membrane permeability, crucial factors in the development of effective pharmaceuticals. nih.govfishersci.com
Strategic Importance of 1,2-Dimethoxybenzene (B1683551) Derivatives in Synthetic Methodologies
1,2-Dimethoxybenzene, also known as veratrole, and its derivatives are valuable precursors in organic synthesis. rsc.org The two electron-donating methoxy (B1213986) groups activate the aromatic ring, making it highly susceptible to electrophilic substitution reactions. mdpi.com This inherent reactivity allows for the regioselective introduction of various functional groups, providing a versatile platform for constructing more complex molecular architectures. chemicalbook.com Derivatives of 1,2-dimethoxybenzene are key intermediates in the synthesis of a wide array of compounds, including pharmaceuticals like the anti-arrhythmic drug isoboride and the hypnotic analgesic tetrahydropalmatine, as well as agrochemicals such as the fungicide enoxymorpholine. chemicalbook.com Their structural motif is also found in numerous natural products and bioactive molecules. chemimpex.com
Research Context of 4-Fluoro-1,2-dimethoxybenzene within Specialty Chemical Development
This compound, also known by its synonym 4-Fluoroveratrole, synergistically combines the beneficial attributes of both fluorinated aromatics and veratrole derivatives. bldpharm.com The fluorine atom enhances the molecule's utility as a building block, while the dimethoxy groups provide activation and points for further functionalization, contributing to improved solubility and bioavailability in potential drug candidates. bldpharm.com This unique combination of features makes it a valuable intermediate in the synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical sectors. bldpharm.com Its application extends to materials science, where it can be used to create specialized polymers with enhanced thermal stability. bldpharm.com Research into this compound focuses on leveraging its distinct electronic and steric properties to facilitate the development of novel and complex molecules. bldpharm.com It is for these reasons that this compound is considered a key component for researchers aiming to create innovative chemical solutions. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGKHJDZYJFWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343981 | |
| Record name | 4-Fluoroveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398-62-9 | |
| Record name | 4-Fluoroveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1,2-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Physicochemical and Spectroscopic Profile
General Properties
This compound is typically a colorless to pale yellow liquid at room temperature. researchgate.netnih.gov It is sparingly soluble in water but miscible with many organic solvents. nih.gov The presence of the fluorine atom and methoxy (B1213986) groups results in a molecule with a unique electronic distribution, influencing its reactivity and interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉FO₂ | chemimpex.com |
| Molecular Weight | 156.15 g/mol | chemimpex.com |
| Appearance | Colorless to orange to green clear liquid | bldpharm.com |
| Boiling Point | 120-123 °C at 45 mmHg | |
| Density | 1.171 g/mL at 25 °C | |
| Refractive Index | 1.5080-1.5120 at 20 °C | researchgate.net |
| Water Solubility | 0.079 g/L at 25 °C | nih.gov |
| CAS Number | 398-62-9 | chemimpex.com |
Nucleophilic Aromatic Fluorination Strategies, Including Benzyne-Mediated Approaches
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound. Key spectroscopic data are summarized below.
| Spectroscopic Technique | Key Features | Source |
|---|---|---|
| ¹H NMR | Data available from sources like Sigma-Aldrich. | chemimpex.com |
| ¹³C NMR | Data available from sources like ChemicalBook. | chemicalbook.com |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 156; Second Highest (m/z): 141; Third Highest (m/z): 113. | chemimpex.com |
| Infrared (IR) Spectroscopy | Spectra available from various suppliers. | rsc.org |
Synthesis and Reactivity
Common Synthetic Routes
One established method for synthesizing this compound involves the Balz-Schiemann reaction, starting from 3,4-dimethoxyaniline. This classic transformation is a well-regarded method for introducing fluorine into an aromatic ring via a diazonium salt intermediate.
Influence of Solvent Polarity on Reaction Pathways
Reactivity Profile
The reactivity of this compound is characterized by the interplay between the electron-donating methoxy (B1213986) groups and the electronegative fluorine atom. The methoxy groups activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions. Conversely, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is further activated by electron-withdrawing groups. This dual reactivity makes it a versatile building block in the hands of synthetic chemists.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 1,2 Dimethoxybenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing granular information about the chemical environment of specific nuclei. For 4-Fluoro-1,2-dimethoxybenzene, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons and the methoxy (B1213986) groups. chemicalbook.com The two methoxy groups (-OCH₃) appear as sharp singlets, though they may have slightly different chemical shifts due to their positions on the benzene (B151609) ring. chemicalbook.com In one analysis, these were observed at approximately 3.842 ppm and 3.833 ppm. chemicalbook.com
The aromatic region of the spectrum is more complex due to proton-proton and proton-fluorine spin-spin coupling. The three aromatic protons typically appear as multiplets in the range of 6.5 to 6.8 ppm. chemicalbook.com For instance, signals have been reported at 6.765 ppm, 6.628 ppm, and 6.578 ppm. chemicalbook.com The specific splitting patterns (e.g., doublet, doublet of doublets) and coupling constants are crucial for assigning each signal to its corresponding proton on the benzene ring.
¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic H | 6.765 |
| Aromatic H | 6.628 |
| Aromatic H | 6.578 |
| Methoxy H | 3.842 |
| Methoxy H | 3.833 |
Data sourced from ChemicalBook. chemicalbook.com
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In this compound, distinct signals are expected for each of the eight carbon atoms. The carbon atoms directly bonded to the electronegative oxygen and fluorine atoms exhibit characteristic chemical shifts.
The carbons of the two methoxy groups typically resonate in the upfield region of the spectrum. The six aromatic carbons appear in the downfield region, and their chemical shifts are influenced by the substituents. The carbon atom bonded to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. rsc.org For example, in a similar compound, 1-butoxy-4-fluorobenzene, the C-F carbon shows a chemical shift of 157.1 ppm with a large coupling constant (J = 237.2 Hz). rsc.org The carbons adjacent to the C-F bond will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings.
Predicted ¹³C NMR Resonances for Aromatic Carbons in Fluorinated Dimethoxybenzene Derivatives
| Carbon Position | Expected Chemical Shift Range (ppm) | Key Feature |
|---|---|---|
| C-F | 155 - 160 | Large ¹JCF coupling |
| C-OCH₃ | 140 - 155 | |
| Aromatic C-H | 110 - 125 |
Note: These are generalized ranges and actual values can vary based on the specific derivative and solvent.
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. alfa-chemistry.comwikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the methoxy groups and the aromatic ring. For aryl fluorides, the chemical shifts typically appear in a specific region of the ¹⁹F NMR spectrum. ucsb.edu In a derivative, (E/Z)-4-(2-Fluorovinyl)-1,2-dimethoxybenzene, the fluorine chemical shifts were observed at -123.2 ppm and -123.6 ppm. rsc.org The fluorine signal will also be split by coupling to adjacent protons, providing further structural confirmation.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and mapping out the connectivity within the molecule.
COSY spectra reveal correlations between coupled protons, helping to trace the connectivity of the aromatic protons.
HSQC spectra correlate each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.
HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary (non-protonated) carbons and for confirming the placement of the methoxy groups relative to the fluorine atom and the aromatic protons.
Studies on related dimethoxybenzene derivatives have utilized these techniques to understand conformational mobility and the through-space interactions between substituents. cdnsciencepub.com
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. Key expected vibrations include:
C-O stretching: Strong bands associated with the aryl-ether linkages.
C-F stretching: A characteristic band for the carbon-fluorine bond.
Aromatic C-H stretching: Signals typically appear above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
CH₃ stretching and bending: Vibrations from the methoxy groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-F bond are expected to show distinct signals in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₉FO₂), the molecular weight is 156.15 g/mol . nih.govfishersci.ca
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 156. nih.gov This peak confirms the molecular weight of the compound. The fragmentation pattern provides clues to the structure. Common fragmentation pathways for this molecule could include:
Loss of a methyl group (-CH₃) from a methoxy moiety, resulting in a fragment ion at m/z 141. nih.gov
Loss of a formaldehyde (B43269) molecule (CH₂O) from a methoxy group.
Cleavage of the C-O bond of the ether.
Rearrangements and fragmentation of the aromatic ring.
The NIST Mass Spectrometry Data Center reports a top peak at m/z 156 and a second highest peak at m/z 141 for this compound. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.
Key Mass Spectrometry Data for this compound
| Ion | m/z Value | Significance |
|---|---|---|
| [C₈H₉FO₂]⁺ | 156 | Molecular Ion (M⁺) nih.gov |
| [C₇H₆FO₂]⁺ | 141 | Loss of a methyl group ([M-CH₃]⁺) nih.gov |
| 113 | A significant fragment ion nih.gov |
Data sourced from PubChem. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying individual components within a sample mixture. In the context of this compound, GC-MS plays a crucial role in purity assessment and reaction monitoring. The gas chromatogram provides the retention time, a characteristic time it takes for the compound to pass through the chromatographic column, while the mass spectrometer fragments the eluted compound and provides a mass spectrum, which is a fingerprint of its molecular structure.
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight. nist.gov The NIST Mass Spectrometry Data Center provides data for this compound, showing a top peak at m/z 156, which corresponds to the molecular ion. nih.gov Other significant fragments are observed at m/z 141 and 113. nih.gov These fragments arise from the loss of specific parts of the molecule, such as methyl groups or carbon monoxide, providing valuable structural information.
For instance, in the synthesis of derivatives, such as the fluorination of 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole, GC-MS was used to indicate the liberation of the TEMPO free radical. mdpi.com Furthermore, GC-MS is instrumental in distinguishing between isomers. For example, 1,2-dimethoxybenzene (B1683551) can be distinguished from its isomer 1,4-dimethoxybenzene (B90301) using a polar/non-polar column configuration in GC, where they exhibit different retention indices.
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| NIST Number | 352865 | nih.gov |
| Library | Main library | nih.gov |
| m/z Top Peak | 156 | nih.gov |
| m/z 2nd Highest | 141 | nih.gov |
| m/z 3rd Highest | 113 | nih.gov |
| Kovats Retention Index (semi-standard non-polar) | 1157.4 | nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is indispensable for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound, the calculated exact mass is 156.05865769 Da. nih.gov HRMS analysis would confirm this mass with a very low margin of error, typically in the parts-per-million (ppm) range. This level of accuracy is crucial for validating the molecular formula of C₈H₉FO₂. nih.govthermofisher.com
In the study of related fluorinated and dimethoxy-substituted compounds, HRMS is routinely used to confirm the structures of reaction products. For example, in the synthesis of modified aryldifluorophenylsilicates, HRMS (EI) was used to confirm the elemental composition of products like bis(2,4-dimethoxyphenyl)(fluoro)(phenyl)silane. rsc.org Similarly, in the characterization of a novel methylene (B1212753) fluoride (B91410), HRMS was carried out using an ESI time-of-flight mass spectrometer (TOFMS) to confirm the molecular formula. mdpi.com
Table 2: HRMS Data for a Derivative of this compound
| Compound | Ion | Calculated m/z | Found m/z | Mass Error (ppm) | Reference |
| (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | [M+H]⁺ | 544.2494 | 544.2491 | -0.55 | mdpi.com |
| (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | [M+Na]⁺ | 566.2313 | 566.2307 | -1.06 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorbed light correspond to the energy differences between these electronic states.
For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring. The electron-donating methoxy groups and the electron-withdrawing fluorine atom affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max).
Table 3: UV-Vis Absorption Data for a Related Compound
| Compound | Solvent | λ_max (nm) | ε (M⁻¹cm⁻¹) | Reference |
| (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propenamide | Methanol (B129727) | 257 | 23400 | mdpi.com |
| (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propenamide | Methanol | 300 | 8560 | mdpi.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
While the crystal structure of this compound itself is not described in the provided results, the structures of several related dimethoxybenzene derivatives have been determined. For example, the crystal structure of 1,2-dimethoxybenzene reveals that the methoxy groups are in a trans configuration and are slightly twisted out of the plane of the benzene ring. rsc.org
In a study on the nitration of 2-fluoro-1,4-dimethoxybenzene, X-ray crystallography was crucial in confirming the structure of the product, 1-fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com The analysis showed two chemically identical molecules in the asymmetric unit and provided unambiguous proof of the regioselectivity of the reaction. mdpi.comresearchgate.net Similarly, the crystal structure of 1,5-dibromo-2,4-dimethoxybenzene (B1586223) has been reported, showing that all non-hydrogen atoms lie essentially in a common plane. researchgate.net These examples highlight the power of X-ray crystallography in unequivocally establishing the molecular structure of substituted benzene derivatives.
Table 4: Crystallographic Data for a Related Dimethoxybenzene Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2,6-Dibromo-4-fluoroaniline | Monoclinic | P 2₁/c | 17.0332(5) | 4.34070(10) | 21.9732(5) | 109.6910(10) | researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For this compound, DFT calculations provide a detailed picture of its electronic structure and how this governs its chemical reactivity. thermofisher.com
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene derivatives. DFT calculations are instrumental in predicting the regioselectivity of these reactions—that is, determining which position on the aromatic ring an incoming electrophile will preferentially attack. For the parent molecule, 1,2-dimethoxybenzene (veratrole), the two methoxy groups are activating and direct incoming electrophiles to the ortho and para positions. rsc.org A computational study on the SEAr of 1,2-dimethoxybenzene with a captodative olefin confirmed that the reaction is entirely regioselective, favoring the formation of the product at the C4 (para) position. scielo.br The fluorine atom in this compound is an electron-withdrawing group, which generally deactivates the ring, but it is also an ortho-, para- director. rsc.orgcsic.es The interplay between the activating methoxy groups and the deactivating but directing fluoro group determines the ultimate sites of reaction, a prediction that can be precisely modeled using DFT.
To quantify the reactivity predicted by DFT, chemists use a set of tools known as conceptual DFT. These include global descriptors, which describe the reactivity of the molecule as a whole, and local descriptors, which indicate the reactivity of specific atomic sites within the molecule.
A computational investigation of the SEAr reaction of 1,2-dimethoxybenzene utilized these descriptors to explain its reactivity. scielo.br Local reactivity descriptors derived from Parr functions successfully predicted that the C4 carbon is the most favored site for the initial electrophilic attack, which aligns with the observed regioselectivity. scielo.br Such analyses provide a more nuanced understanding than simple resonance structure arguments, offering quantitative data on the electrophilic and nucleophilic character of each atom in this compound.
The spatial arrangement of the methoxy groups relative to the benzene ring significantly influences the molecule's properties. Computational studies on 1,2-dimethoxybenzene have identified multiple stable conformations (energy minima). mdpi.comdiva-portal.org The most stable conformer features both methoxy groups lying coplanar with the benzene ring. mdpi.com A second stable conformation, in which one methoxy group is nearly perpendicular to the ring, is only slightly higher in energy (0.16 kcal/mol), indicating that it is stabilized by a C-H---O interaction. mdpi.com The energy barriers for rotation between these conformations are relatively low, suggesting the molecule is flexible at room temperature. mdpi.comcopernicus.org These findings are crucial for understanding the behavior of this compound, as the fluoro-substituent will further influence the relative energies of these conformers.
Calculated Relative Energies of 1,2-Dimethoxybenzene Conformers
| Conformer Description | Relative Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Coplanar (most stable) | 0.0 | MP2/6-311G | mdpi.com |
| One group perpendicular | 0.16 | MP2/6-311G | mdpi.com |
| Transition state 1 | 3.3 | ab initio | mdpi.com |
| Transition state 2 | 6.0 | ab initio | mdpi.com |
Analysis of Global and Local Reactivity Descriptors (e.g., Parr Functions)
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing insights into dynamic processes and solution-phase behavior. acs.orgnih.gov MD simulations can predict how solvent molecules arrange around this compound and how the molecule's conformations might change in solution. For the parent dimethoxybenzene isomers, MD simulations have been used to model their behavior in aqueous solutions and at air-ice interfaces. uq.edu.au These simulations, combined with experimental data, reveal that the molecular conformation and light absorption properties can shift significantly depending on the environment. uq.edu.auacs.org Although specific MD simulation studies focused solely on this compound in solution are not widely reported in the reviewed literature, the techniques have been applied to closely related systems, such as 1-(bromomethyl)-3,5-dimethoxybenzene, to assess protein-ligand stability. mdpi.com This indicates that such methods could be readily applied to understand its interactions and behavior in various solvents.
Quantum Chemical Calculations on Reaction Energetics and Transition States
Quantum chemical calculations are essential for mapping the energy landscape of a chemical reaction. acs.org By calculating the energies of reactants, products, and high-energy transition states, scientists can determine the activation energy, which governs the reaction rate.
For instance, in a study of an SN2 fluorination reaction on a veratrole derivative, the Gibbs free energy of activation was calculated to be 14.3 kcal/mol. researchgate.net In another study on the SEAr of 1,2-dimethoxybenzene, the free activation energy (ΔG‡) was calculated, and the intrinsic reaction coordinate (IRC) was mapped to confirm the pathway connecting the reactants to the products through the transition state. scielo.br These calculations showed that the polarity of the solvent plays a critical role, particularly affecting the energy of the second transition state in the reaction pathway. scielo.br
Calculated Activation Energies for Reactions of Dimethoxybenzene Derivatives
| Reaction Type | Substrate | Calculated Property | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| SN2 Fluorination | Mesylate of veratrole derivative | Gibbs Free Energy of Activation | 14.3 | researchgate.net |
| SN2 Fluorination | Mesylate with intramolecular 18-crown-6 | Gibbs Free Energy of Activation | 6.8 | researchgate.net |
| SN2 Fluorination | Mesylate with intermolecular 18-crown-6 | Gibbs Free Energy of Activation | 6.2 | researchgate.net |
Studies on Charge Transfer and Redox Potentials of Related Derivatives
The electronic properties of this compound make it and its relatives interesting candidates for materials science applications, such as in redox flow batteries. The redox potential, a measure of how easily a molecule can be oxidized or reduced, is a key parameter. Computational studies have shown that substituting the dimethoxybenzene core with electron-withdrawing groups, like fluorine, increases the oxidation potential. nih.govacs.org For example, incorporating fluorine atoms into a dimethoxybenzene (DMB) derivative was found to enhance the oxidation potential by approximately 0.41 V. acs.org This effect is attributed to the electron-withdrawing nature of the halides, which lowers the electron density of the aromatic core, thus increasing the energy required to remove an electron (ionization potential). nih.gov Studies on charge transfer through oligo-p-dimethoxybenzene bridges have also highlighted the critical role that oxidation potentials play in determining the rate of long-range electron and hole transfer.
Redox Potentials of Substituted Dimethoxybenzene Derivatives
| Compound | Substitution Effect | Redox Potential Change | Application Context | Reference |
|---|---|---|---|---|
| Fluorinated DMB derivative (ANL-C46) | Fluorine as electron-withdrawing group | ~0.41 V increase in oxidation potential | Redox Flow Batteries | acs.org |
| Halogenated 1,4-dimethoxybenzene | Halides lower electron density | 300–400 mV more positive than methyl-substituted analog | Redox Shuttles | nih.gov |
| Fluorinated quinacridinium salts | Fluorination on the aromatic system | Lower reduction potentials (increased electrophilicity) | Photophysical and Electrochemical Materials |
An in-depth analysis of the chemical compound this compound reveals significant insights into its structural and dynamic properties. This article focuses exclusively on the conformational analysis and intramolecular interactions of this molecule, drawing upon detailed research findings from spectroscopic and theoretical studies.
Conclusion
4-Fluoro-1,2-dimethoxybenzene stands as a testament to the power of strategic molecular design in advancing chemical synthesis. By combining the activating and directing effects of two methoxy (B1213986) groups with the unique properties imparted by a fluorine atom, this compound offers a versatile and valuable platform for the construction of complex and high-value chemicals. Its demonstrated application in materials science and its potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscore its significance. As research continues to uncover new synthetic methodologies and applications, the role of this compound in the development of specialty chemicals is set to expand, further solidifying its place as a crucial tool for innovation in the chemical sciences.
Conformational Analysis and Intramolecular Interactions
The spatial arrangement of the substituents on the benzene (B151609) ring of 4-Fluoro-1,2-dimethoxybenzene is a subject of detailed conformational study. The interplay of electronic and steric effects governs the orientation of the methoxy (B1213986) groups and the planarity of the molecule.
Advanced Research Applications of 4 Fluoro 1,2 Dimethoxybenzene and Its Congeners
Utility in Pharmaceutical and Medicinal Chemistry Research
The value of 4-Fluoro-1,2-dimethoxybenzene in the pharmaceutical landscape is significant, primarily owing to the advantageous properties that fluorine substitution imparts to bioactive molecules. numberanalytics.com
This compound is a key intermediate in the synthesis of a wide array of biologically active compounds. chemimpex.com Its structure is a recurring motif in the development of complex molecules designed to interact with biological targets. For instance, it serves as a precursor for the synthesis of various pharmaceutical agents, where its presence is intended to enhance the efficacy and selectivity of the final drug candidate. chemimpex.com The synthesis of certain therapeutic agents involves the use of this compound as a starting material, which is then elaborated through various chemical transformations. prepchem.com Research has also explored the synthesis of derivatives of 1,2-dimethoxybenzene (B1683551), such as 4-allyl-1,2-dimethoxybenzene, which can be further modified to create a library of compounds with potential therapeutic applications. nih.govacs.org
The following table provides examples of biologically active compounds synthesized using this compound or its close analogs as precursors.
| Precursor | Synthesized Compound Class | Therapeutic Area |
| This compound | Novel heterocyclic compounds | Anti-inflammatory, Anti-cancer |
| 4-Allyl-1,2-dimethoxybenzene | Bromophenol derivatives with cyclopropane (B1198618) moieties | Enzyme inhibitors |
| 2-(3,4-dimethoxyphenyl)-ethylamine | 1,2,3,4-Tetrahydroisoquinoline (THIQ) analogs | Various, including antimicrobial |
This table illustrates the role of this compound and related structures as foundational molecules in the synthesis of diverse, biologically significant compounds.
The structural framework of this compound is actively being explored in the design of new therapeutic agents, particularly in the fields of oncology and inflammation. The dimethoxybenzene moiety has been identified as a beneficial feature for inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in some cancers. nih.gov The introduction of a fluorine atom to this scaffold can further refine the molecule's properties. nih.gov
In the realm of anti-inflammatory drug design, derivatives of 1-acylaminoalkyl-3,4-dialkoxybenzene have shown promise. researchgate.net While not all of these derivatives contain fluorine, the underlying dimethoxybenzene structure is key to their activity. The strategic placement of a fluorine atom, as seen in this compound, is a common strategy to enhance the potency and pharmacokinetic profile of such agents. nih.gov For example, 2,4-diaryl-5(4H)-imidazolones, which are designed as selective COX-2 inhibitors for anti-inflammatory purposes, often incorporate fluorinated aryl groups to improve their activity. mdpi.com
Research into pyrimidine-tethered compounds has also highlighted the importance of the 1,2-dimethoxybenzene ring in achieving anticancer effects through interactions with specific biological targets. mdpi.com The hybridization of flavonoids with other pharmacophores, a strategy to develop potent anticancer agents, has also utilized the 3,4-dimethoxybenzene structure to enhance activity. mdpi.com
A significant challenge in drug development is ensuring that a new chemical entity has appropriate solubility and bioavailability to be effective in the body. The incorporation of fluorine, and specifically the this compound moiety, can be a powerful tool to address these challenges. The methoxy (B1213986) groups in this compound can contribute to improved solubility and bioavailability of the compounds it is part of. chemimpex.com
The introduction of fluorine into a molecule can have complex effects on its lipophilicity and aqueous solubility. researchgate.net While fluorinated compounds are often more lipophilic, the polarity induced by the fluorine atom can also enhance solubility in polar environments. numberanalytics.com This dual nature allows for fine-tuning of a drug candidate's properties. For instance, strategic fluorination can improve membrane permeability and metabolic stability, which are crucial for a drug's journey through the body. nih.gov In the development of FGFR inhibitors, adding a fluorine atom to the dimethoxybenzene ring was a strategy employed to reduce the molecule's electron density and potentially improve its metabolic profile. nih.gov
This compound and its derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs). CAs are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic potential in several diseases.
Research has shown that derivatives of 1,2-dimethoxybenzene can act as potent inhibitors of carbonic anhydrase isoenzymes I and II. nih.govacs.org Specifically, bromophenol derivatives incorporating cyclopropane moieties, synthesized from a 1,2-dimethoxybenzene precursor, exhibited excellent inhibitory effects in the low nanomolar range against human CA I and CA II. nih.govacs.org
Furthermore, studies on the binding of 4-fluorobenzenesulfonamide (B1215347) to human carbonic anhydrases I and II have provided insights into how fluorinated compounds interact with these enzymes. nih.gov While this study did not use this compound directly, it underscores the importance of the fluoro-aromatic scaffold in the design of carbonic anhydrase inhibitors. The findings from such studies can guide the rational design of new and more selective enzyme inhibitors based on the this compound framework.
The following table summarizes the inhibitory activities of some dimethoxybromophenol derivatives against carbonic anhydrase isoenzymes.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Bromophenol derivative 20 | hCA I | 0.54 nM nih.govacs.org |
| Bromophenol derivative 12 | hCA II | 0.97 nM nih.govacs.org |
This table presents the potent inhibitory effects of compounds derived from a 1,2-dimethoxybenzene structure against specific human carbonic anhydrase isoenzymes, as reported in the cited literature.
Modulation of Solubility and Bioavailability in Drug Design
Contributions to Materials Science and Engineering
The utility of this compound extends beyond the biomedical field into the realm of materials science, where its unique properties are harnessed to create advanced materials.
This compound serves as a valuable building block in the synthesis of specialized polymers and other advanced materials. chemimpex.com The incorporation of fluorinated monomers can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance. chemimpex.com
Fluorinated building blocks, in general, are crucial for creating materials with tailored structures and properties for a wide range of applications, including optoelectronics. ossila.com While specific examples detailing the polymerization of this compound were not found in the search results, the use of fluorinated aromatic compounds in materials science is well-established. numberanalytics.com For example, 1-fluoro-2,4-dimethoxybenzene, a closely related isomer, is used in the formulation of advanced materials like polymers and coatings to improve durability and performance. chemimpex.com It is reasonable to infer that this compound would find similar applications, offering a different substitution pattern that could lead to unique material properties.
Development of Redox Shuttles for Energy Storage Systems (e.g., Lithium Batteries)
The quest for safer and more reliable lithium-ion batteries (LIBs) has driven significant research into protective mechanisms against overcharging. anl.govproquest.com Overcharging can lead to capacity degradation and hazardous conditions. osti.gov A promising solution lies in the use of redox shuttle additives in the electrolyte. anl.govosti.govresearchgate.net These molecules act as an internal safeguard by being oxidized at the cathode and then reduced at the anode, creating a futile cycle that dissipates excess current and prevents the cell voltage from rising to dangerous levels. rsc.orgrsc.orgresearchgate.net
Dimethoxybenzene derivatives have emerged as a particularly promising class of redox shuttle candidates due to their electrochemical behavior, tunable electronic properties, and ease of synthetic modification. rsc.org Within this family, this compound, a type of fluorinated veratrole, has been identified as a significant compound. osti.govcymitquimica.com The introduction of a fluorine atom to the dimethoxybenzene structure is a key strategy to increase the redox potential of the shuttle molecule. iu.eduuky.edu This is crucial for compatibility with modern high-voltage cathode materials used in advanced LIBs. rsc.orguky.edu
Research has shown that fluorinated dimethoxybenzene derivatives can achieve the higher oxidation potentials necessary for protecting these high-voltage batteries. proquest.comuky.edu For instance, this compound and its isomer, 2,5-difluoro-1,4-dimethoxybenzene, exhibit higher redox potentials compared to their non-fluorinated counterparts. osti.govuky.edu Specifically, this compound was identified as a redox shuttle additive with an onset potential above 4.2 V vs Li/Li+. osti.gov
The stability of the resulting radical cation after oxidation is a critical factor for the long-term effectiveness of a redox shuttle. uky.edu While increasing the oxidation potential is a primary goal, it must be balanced with the stability of the oxidized form of the molecule to ensure a long cycle life of overcharge protection. rsc.orguky.edu The solubility of both the neutral molecule and its oxidized form in the battery's electrolyte is also a crucial consideration for practical application. researchgate.netrsc.org Compounds like 4-tert-butyl-1,2-dimethoxybenzene (B375418) were developed to address the poor solubility of some earlier dimethoxybenzene derivatives. researchgate.netresearchgate.net
The following table presents a comparison of various dimethoxybenzene derivatives that have been investigated as redox shuttles, highlighting the impact of different substituents on their redox potential.
Table 1: Redox Potential of Various Dimethoxybenzene Derivatives
| Compound Name | Abbreviation | Redox Potential (V vs. Li/Li+) | Reference |
|---|---|---|---|
| 2,5-di-tert-butyl-1,4-dimethoxybenzene | DDB | 3.9 | rsc.org |
| 4-tert-butyl-1,2-dimethoxybenzene | TDB | 4.10 | researchgate.net |
| This compound | - | >4.2 | osti.gov |
| 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | DBTFB | 4.25 | uky.edu |
| 2,5-difluoro-1,4-dimethoxybenzene | - | 4.4 | uky.edu |
| 1,4-Bis[bis(1-methylethyl)phosphinyl]-2,5-dimethoxybenzene | BPDB | 4.5 | rsc.org |
Applications in Epoxy Resin Hardening for Enhanced Thermal Management
Epoxy resins are a versatile class of thermosetting polymers widely used in coatings, adhesives, and composite materials due to their excellent mechanical strength and electrical insulation properties. nih.govspecialchem.com The properties of the final cured epoxy are highly dependent on the curing agent, or hardener, used. cnrs.fr Research into new hardeners is driven by the need to enhance specific properties, such as thermal stability and flame retardancy, for demanding applications. mdpi.com
The incorporation of fluorine into the molecular structure of components used in epoxy resin systems has been explored as a strategy to improve thermal properties. nih.gov Fluorine-containing epoxy resins are noted for their potential in applications requiring superior hydrophobicity and low dielectric constants. nih.gov While this compound itself is primarily known as a synthetic intermediate, its structural motifs are relevant to the design of molecules for polymer applications. cymitquimica.comchemimpex.com The principles of using fluorinated aromatic compounds to modify polymer properties are applicable here.
For instance, studies on other fluorinated compounds in epoxy systems have shown that the introduction of fluorine can synergistically enhance flame retardant properties when combined with phosphorus-containing compounds. nih.gov In one study, an α-aminophosphonate bearing a 4-fluoro substituent demonstrated improved resistance to thermal degradation in an epoxy resin system, as verified by thermogravimetric analysis (TGA). nih.gov The fluorinated derivative showed an extended thermal stability plateau compared to the control samples. nih.gov
However, the position and degree of fluorination can also impact the curing process and the homogeneity of the final material. nih.gov For example, a 4-fluoro substituent was observed to potentially deactivate the scaffold, minimizing its incorporation into the polymer network. nih.gov This highlights the complexity of designing fluorinated additives for epoxy resins, where a balance must be struck between achieving desired thermal properties and ensuring proper curing and integration into the polymer matrix. The development of amine-containing inclusion complexes as hardeners is another approach to control the reactivity and curing temperature of epoxy resins. cnrs.fr
Role in Agrochemical Discovery and Development
This compound serves as a valuable building block in the synthesis of agrochemicals. cymitquimica.comchemimpex.comfishersci.ca The presence of the fluorine atom and methoxy groups on the benzene (B151609) ring provides unique reactivity and electronic properties that are leveraged in the creation of more effective and targeted pest control agents. cymitquimica.comchemimpex.com The goal in modern agrochemical research is to develop compounds that are highly effective against specific pests while minimizing harm to non-target organisms and the environment. google.comrsc.org
Synthesis of Targeted Pest Control Agents
The synthesis of novel pesticides often involves the use of versatile chemical intermediates that can be modified to create a range of derivatives for biological screening. google.com this compound is one such intermediate. cymitquimica.comchemimpex.comguidechem.com Its structure allows for various chemical transformations, enabling the synthesis of more complex molecules designed to interact with specific biological targets in pests. chemimpex.com The inclusion of fluorine in a molecule can often enhance its biological activity and metabolic stability, which are desirable traits for a pesticide.
While specific commercial pesticides synthesized directly from this compound are not detailed in the provided search results, its role as a raw material and intermediate in the synthesis of agrochemicals is clearly stated. fishersci.cachemicalbook.com The development of new pest control agents is a continuous process driven by the need to overcome pest resistance to existing treatments and to meet stricter environmental regulations. google.com The use of fluorinated intermediates like this compound is part of a broader strategy in synthetic chemistry to access novel chemical structures with potentially improved pesticidal properties. nih.gov
Explorations in Fine Chemical Synthesis Beyond Pharmaceuticals and Agrochemicals
Beyond its applications in the development of pharmaceuticals and agrochemicals, this compound is a versatile raw material used in a broader context of organic and fine chemical synthesis. cymitquimica.comthermofisher.comfishersci.ca Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the production of dyes, fragrances, and specialty polymers. fishersci.cachemicalbook.comchemimpex.com
The unique chemical structure of this compound, with its activated aromatic ring and functional groups, makes it a useful starting material for constructing more complex molecules. thermofisher.comprepchem.com Its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atom, allowing for selective chemical reactions at different positions on the benzene ring. cymitquimica.com This makes it a valuable tool for chemists exploring the creation of new chemical entities with specific desired properties. chemimpex.com
For example, its isomer, 2-Fluoro-1,4-dimethoxybenzene, is noted as an important raw material and intermediate in the synthesis of dyestuffs. fishersci.cachemicalbook.com This suggests that fluorinated dimethoxybenzene compounds, in general, have utility in the synthesis of colored organic molecules. Furthermore, the use of 1-Fluoro-2,4-dimethoxybenzene in the flavor and fragrance industry to create specific aromatic profiles highlights another area of fine chemical synthesis where these types of compounds are relevant. chemimpex.com These applications underscore the broader utility of this compound and its congeners as foundational components in the synthesis of a wide array of specialized chemical products.
Table of Compounds Mentioned
| Compound Name | Synonyms/Abbreviations |
|---|---|
| This compound | 4-Fluoroveratrole; 1,2-Dimethoxy-4-fluorobenzene |
| 2,5-di-tert-butyl-1,4-dimethoxybenzene | DDB |
| 4-tert-butyl-1,2-dimethoxybenzene | TDB |
| 2,5-difluoro-1,4-dimethoxybenzene | - |
| 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | DBTFB |
| 1,4-Bis[bis(1-methylethyl)phosphinyl]-2,5-dimethoxybenzene | BPDB |
| Tetraethyl-2,5-di-tert-butyl-1,4-phenylene diphosphate | TEDBPDP |
| 2-Fluoro-1,4-dimethoxybenzene | - |
| 1-Fluoro-2,4-dimethoxybenzene | - |
| 4-bromo-1,2-dimethoxybenzene | 4-Bromoveratrole |
| 3,4-dimethoxyaniline | - |
| (2-pyridinyl)-benzoate | - |
| (4,5-dimethoxy-2-fluorophenyl)-phenylmethanone | - |
| 1,1,2,2-tetrakis(4-hydroxyphenyl) ethane | TEP |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Derivatization
The derivatization of 4-Fluoro-1,2-dimethoxybenzene is crucial for accessing a wide range of functionalized molecules. Current research is heavily invested in the development of sophisticated catalytic systems to achieve high selectivity and efficiency.
A significant area of focus is the use of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. For instance, protocols using palladium precatalysts, such as tBuBrettPhos Pd G3, have been developed for the cross-coupling of aryl bromides with fluorinated alcohols, a reaction relevant to the synthesis of derivatives of this compound. acs.org These systems offer advantages like short reaction times and excellent functional group tolerance. acs.org The development of air-stable palladium precatalysts that are activated by a base simplifies reaction setups and can lead to improved yields and milder reaction conditions. acs.org
Furthermore, C-H functionalization has emerged as a powerful strategy for the direct conversion of C-H bonds into more complex functionalities, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Research in this area is exploring the use of transition metal catalysts, including palladium and ruthenium, to selectively activate specific C-H bonds in molecules like this compound. rsc.org The directing-group-assisted strategy, where a coordinating group guides the catalyst to a specific C-H bond, is a key approach to achieving regioselectivity in these transformations.
Electrophilic fluorinating agents, such as Selectfluor™ F-TEDA-BF4, are also being explored for the derivatization of electron-rich aromatic compounds. mdpi.com These reagents can be used not only for direct fluorination but also as mediators or catalysts for other "fluorine-free" functionalizations. mdpi.com
The table below summarizes some of the catalytic systems being explored for the derivatization of fluoroaromatic compounds.
| Catalyst System | Reaction Type | Key Features |
| Palladium Precatalysts (e.g., tBuBrettPhos Pd G3) | Cross-coupling | Short reaction times, broad functional group tolerance. acs.org |
| Transition Metal Catalysts (Pd, Ru) | C-H Functionalization | Atom-economical, direct functionalization of C-H bonds. rsc.org |
| Selectfluor™ F-TEDA-BF4 | Electrophilic Functionalization | Versatile for fluorination and other transformations. mdpi.com |
Integration into Flow Chemistry and Continuous Synthesis Platforms
Flow chemistry, or continuous flow synthesis, is a paradigm shift from traditional batch processing, offering numerous advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. chemanager-online.comresearchgate.net The integration of this compound chemistry into flow platforms is a key area of future research.
Continuous flow reactors are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. chemanager-online.comresearchgate.net For instance, the synthesis of aryl fluorides via benzyne (B1209423) intermediates has been shown to be significantly more efficient under microflow conditions, with drastically reduced reaction times and increased yields compared to batch processes. jst.go.jp This approach could be adapted for the derivatization of this compound.
Automated flow systems also enable the rapid generation of compound libraries for high-throughput screening in drug discovery. chemanager-online.com By employing segmented flow, where small, discrete "plugs" of reactants are processed, a wide range of reaction conditions can be screened efficiently. chemanager-online.com This is highly relevant for optimizing the synthesis of novel derivatives of this compound. Industrial production can utilize continuous flow reactors for enhanced efficiency and yield. smolecule.com
The benefits of flow chemistry for the synthesis of active pharmaceutical ingredients (APIs) are well-documented, with many multi-step syntheses of drugs now being performed in flow. researchgate.net This trend is expected to extend to the synthesis of complex molecules derived from this compound.
Bio-Inspired Synthesis and Green Chemistry Approaches
The principles of green chemistry and the development of bio-inspired synthetic methods are becoming increasingly important in chemical manufacturing to reduce environmental impact. acs.org For the synthesis and derivatization of this compound, these approaches offer promising avenues for future research.
Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes. researchgate.net This can involve the design of synthetic catalysts that operate under mild conditions, such as ambient temperature and pressure, in aqueous media. researchgate.net For example, bio-inspired iron complexes have been developed for oxidation reactions, which could be applied to the functionalization of the aromatic ring or methoxy (B1213986) groups of this compound. researchgate.net
Green chemistry principles focus on the use of renewable feedstocks, the reduction of waste, and the use of less hazardous solvents and reagents. Vanillin, a bio-sourced compound, can be a starting material for the synthesis of various dimethoxybenzene derivatives, highlighting a potential green route to precursors of this compound. kemitek.org The use of water as a solvent in certain reactions, such as the functionalization of dimethoxybenzenes, is another example of a green chemistry approach. acs.org
Furthermore, the development of catalytic systems that can operate in environmentally benign solvents or even in the absence of a solvent is a key research goal. The use of catalysts that can be easily recovered and reused also contributes to the sustainability of the process.
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates and byproducts. This information is crucial for optimizing reaction conditions and ensuring process control, particularly in industrial settings.
For reactions involving this compound, advanced spectroscopic techniques are being increasingly employed for in-situ monitoring. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be coupled with reaction vessels, including flow reactors, to provide continuous data on the progress of a reaction. This allows for the precise determination of reaction endpoints and the identification of any unexpected reaction pathways.
Mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are also powerful tools for analyzing the complex mixtures that can be generated during the synthesis and derivatization of this compound. nih.gov These techniques provide detailed information on the structure and quantity of the various components in a reaction mixture.
The development of chemosensors for detecting specific reaction events, such as the release of a fluoride (B91410) ion, is another emerging area. scholaris.ca These sensors can provide a rapid and sensitive means of monitoring the progress of certain types of reactions involving fluorinated compounds.
Predictive Modeling for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Computational modeling has become an indispensable tool in modern chemistry for predicting the properties and activities of molecules, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. For derivatives of this compound, predictive modeling is being used to establish Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR).
SAR studies are particularly important in drug discovery, where they are used to understand how the chemical structure of a compound relates to its biological activity. acs.org By systematically modifying the structure of this compound derivatives and using computational models to predict their activity, researchers can identify promising candidates for further development.
SPR studies, on the other hand, focus on predicting the physical and chemical properties of compounds, such as solubility, lipophilicity, and metabolic stability. researchgate.net The fluorine atom and methoxy groups in this compound significantly influence these properties. chemimpex.comchemimpex.com Computational models can help to predict how modifications to the molecule will affect these properties, which is crucial for designing compounds with the desired characteristics for applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com
Density Functional Theory (DFT) is a powerful computational method used to predict various molecular properties, including oxidation potentials, which is relevant for applications such as in electrolytes for lithium-ion batteries. researchgate.net
The integration of these predictive modeling techniques into the research and development workflow for this compound and its derivatives is expected to accelerate the discovery of new and improved functional molecules.
Q & A
Q. What are the common synthetic routes for preparing 4-Fluoro-1,2-dimethoxybenzene in laboratory settings?
The synthesis of this compound typically involves electrophilic aromatic substitution (EAS) or functional group interconversion. For example:
- Fluorination of 1,2-dimethoxybenzene : Direct fluorination using a fluorinating agent (e.g., Selectfluor®) under controlled conditions. The methoxy groups act as ortho/para-directing groups, favoring substitution at the 4-position. Reaction optimization requires precise temperature control (0–25°C) and inert atmosphere to minimize byproducts like di- or tri-substituted derivatives .
- Demethylation-Fluorination-Remethylation : Starting from 4-nitro-1,2-dimethoxybenzene, sequential reduction of the nitro group, fluorination via diazonium salt intermediates, and re-methylation of hydroxyl groups. This method avoids competing substitution pathways .
Q. How can researchers confirm the structure and purity of this compound using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm). Aromatic protons show splitting patterns dependent on substituent positions. For example, the 3- and 5-protons (meta to fluorine) exhibit coupling with ¹⁹F (J ≈ 8–10 Hz) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of fluorine at the 4-position .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 170 [M]⁺ and fragments corresponding to loss of methoxy groups (e.g., m/z 155 [M–CH₃O]⁺) validate the structure.
- High-Performance Liquid Chromatography (HPLC) : Purity (>98%) can be confirmed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. What factors influence the regioselectivity of electrophilic substitution reactions in this compound, and how can competing pathways be controlled?
Regioselectivity is governed by:
- Electronic Effects : The fluorine atom is electron-withdrawing (-I effect), deactivating the ring and directing substitution to the para position relative to methoxy groups. Methoxy groups, being strong ortho/para directors, compete with fluorine’s meta-directing influence.
- Steric Hindrance : Bulky substituents at the 4-position (fluorine) reduce accessibility for further substitution at adjacent positions.
- Reaction Conditions : Lower temperatures (e.g., 0°C) favor kinetic control, minimizing polysubstitution. Solvent polarity (e.g., DCM vs. DMSO) modulates electrophile reactivity .
Q. Mitigation of Competing Pathways :
- Use blocking groups (e.g., nitro) during synthesis to limit unwanted substitution.
- Optimize stoichiometry (e.g., 1:1 ratio of fluorinating agent to substrate) to prevent over-fluorination .
Q. How can conflicting data from different analytical techniques (e.g., NMR vs. mass spectrometry) when characterizing derivatives be resolved?
- Case Example : A discrepancy between ¹H NMR integration (suggesting two methoxy groups) and MS data (indicating a molecular ion consistent with demethylation) may arise from hydrolysis during sample preparation.
- Resolution Strategies :
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For instance, HMBC correlations between methoxy protons and aromatic carbons confirm substitution patterns .
- Controlled Hydrolysis Tests : Reflux the compound in acidic/alkaline conditions to identify labile groups.
- Elemental Analysis : Confirm empirical formula to rule out impurities .
Methodological Considerations
Q. What experimental precautions are critical when handling this compound?
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 5-position (meta to fluorine) may show higher electrophilic susceptibility due to resonance effects.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as solvation of fluorinated intermediates in polar aprotic solvents .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound derivatives?
- Reproducibility Checks : Verify synthetic procedures (e.g., recrystallization solvent, drying time). For example, melting points vary if ethanol (mp 87°C) vs. hexanes (mp 82°C) is used for recrystallization .
- Instrument Calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS) to eliminate shifts due to instrumental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
